molecular formula C24H29NO3 B4901264 8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B4901264
M. Wt: 379.5 g/mol
InChI Key: MPIGWHHQVKFDOB-UHFFFAOYSA-N
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Description

8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a tert-butyl group and a series of ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-tert-butyl-4-methylphenol and 8-hydroxyquinoline.

    Etherification: The phenol group of 2-tert-butyl-4-methylphenol is etherified with ethylene glycol derivatives to form 2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethanol.

    Quinoline Coupling: The intermediate is then coupled with 8-hydroxyquinoline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: A precursor in the synthesis of the target compound.

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2-tert-Butyl-6-methylphenol: Another phenolic compound with similar structural features.

Uniqueness

8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline is unique due to its combination of a quinoline core with tert-butyl and ethoxy substituents, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-18-10-11-21(20(17-18)24(2,3)4)27-15-13-26-14-16-28-22-9-5-7-19-8-6-12-25-23(19)22/h5-12,17H,13-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIGWHHQVKFDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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